Cas no 202850-01-9 (N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide)
202850-01-9 structure
Product Name:N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide
Numero CAS:202850-01-9
MF:C36H61N5O6
MW:659.899450063705
CID:1392653
PubChem ID:24780116
Update Time:2025-04-20
N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide
- N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosine
- C-12 NBD Ceramide
- C12 NBD Ceramide (d18:1/12:0)
- C12-NBD-ceramide
- N-C12-NBD-D-erythro-Sphingosine
- HY-141575
- N-[12-[(7-Nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-ceramide
- C12-NBD Ceramide
- CHEBI:143826
- DA-75906
- J-013179
- CS-0181668
- Dodecanamide, N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-
- CHEMBL2146975
- 202850-01-9
- N-(NBD-Aminolauroyl)ceramide, >=98%
- N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
-
- Inchi: 1S/C36H61N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h21,24,26-27,31,33,37,42-43H,2-20,22-23,25,28-29H2,1H3,(H,38,44)/b24-21+/t31-,33+/m0/s1
- Chiave InChI: SNOJCYCOPNIGIK-ULETYAGTSA-N
- Sorrisi: O[C@H](/C=C/CCCCCCCCCCCCC)[C@H](CO)NC(CCCCCCCCCCCNC1=CC=C(C2C1=NON=2)[N+](=O)[O-])=O
Proprietà calcolate
- Massa esatta: 659.46218468g/mol
- Massa monoisotopica: 659.46218468g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 47
- Conta legami ruotabili: 31
- Complessità: 828
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 10.6
- Superficie polare topologica: 166Ų
Proprietà sperimentali
- Colore/forma: 1 mg/mL (810211C-1mg)
N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Condizioni di conservazione:−20°C
N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C912035-1mg |
C12 NBD Ceramide (d18:1/12:0) |
202850-01-9 | 98% | 1mg |
¥3,624.00 | 2022-09-02 | |
| Larodan | 39-5051-1-1mg |
C12 NBD-Ceramide |
202850-01-9 | >98% | 1mg |
€220.00 | 2025-03-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N59440-5mg |
N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide |
202850-01-9 | 99% | 5mg |
¥24128.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N59440-1mg |
N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide |
202850-01-9 | 99% | 1mg |
¥5728.0 | 2022-04-27 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70262-1mg |
C12 NBD Ceramide (d18:1/12:0) |
202850-01-9 | 98% | 1mg |
¥2045.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70262-5mg |
C12 NBD Ceramide (d18:1/12:0) |
202850-01-9 | 98% | 5mg |
¥8556.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70262-10mg |
C12 NBD Ceramide (d18:1/12:0) |
202850-01-9 | 98% | 10mg |
¥0.00 | 2022-04-26 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 810211C-1MG |
C12-NBD Ceramide |
202850-01-9 | 1mg |
¥4987.88 | 2023-11-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 810211P-1MG |
C12-NBD Ceramide |
202850-01-9 | 1mg |
¥4987.88 | 2023-11-02 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021325-1mg |
N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosine,99% |
202850-01-9 | 99% | 1mg |
¥4305 | 2024-05-25 |
N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide Letteratura correlata
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
202850-01-9 (N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide) Prodotti correlati
- 86701-10-2(C-6 NBD Ceramide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso